molecular formula C28H49NO9 B12279053 Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Cat. No.: B12279053
M. Wt: 543.7 g/mol
InChI Key: UCYWDRBNMNJNSW-UHFFFAOYSA-N
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Description

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (CAS No. 173725-25-2) is a synthetic glycoside derivative with the molecular formula C₂₈H₄₉NO₉ and a molecular weight of 543.69 g/mol . Structurally, it features a β-D-glucopyranoside backbone with:

  • A tetradecyl (C₁₄) alkyl chain at the anomeric position, enhancing lipid solubility.
  • An N-acetyl group at the C2 position, critical for mimicking natural N-acetylglucosamine (GlcNAc) residues.
  • Three acetyl protecting groups at the C3, C4, and C6 hydroxyls, which stabilize the molecule during synthetic processes .

This compound is widely utilized in biomedical research, particularly in glycosylation studies, enzyme-substrate interactions (e.g., glycosyltransferases and glycosidases), and drug discovery for targeting carbohydrate-mediated cellular processes . It is stored at -20°C to ensure stability and is commercially available in quantities ranging from 1 mg to 5 g .

Properties

Molecular Formula

C28H49NO9

Molecular Weight

543.7 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-tetradecoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C28H49NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-34-28-25(29-20(2)30)27(37-23(5)33)26(36-22(4)32)24(38-28)19-35-21(3)31/h24-28H,6-19H2,1-5H3,(H,29,30)

InChI Key

UCYWDRBNMNJNSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Acylation of D-Glucosamine

D-Glucosamine hydrochloride serves as the starting material. The amino group at the C2 position is acetylated using acetic anhydride in methanol, yielding 2-acetamido-2-deoxy-D-glucose. Subsequent protection of hydroxyl groups at C3, C4, and C6 is achieved via acetylation with acetyl chloride in pyridine at 0–5°C for 6 hours. This step ensures regioselective O-acetylation while preserving the anomeric hydroxyl group for glycosylation.

Key Reaction Conditions

  • Solvent: Anhydrous pyridine
  • Temperature: 0–5°C (prevents β-elimination)
  • Yield: 82–89%

Glycosylation with Tetradecanol

The glycosylation of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-D-glucose with tetradecanol employs a Lewis acid-catalyzed Koenigs-Knorr reaction . BF3·OEt2 (5 mol%) in dichloromethane facilitates the formation of the β-glycosidic bond. Tetradecanol is added in a 1.2:1 molar ratio to the acetylated glucosamine derivative, and the reaction proceeds under nitrogen at 25°C for 12–16 hours.

Optimization Insights

  • Catalyst Selection : BF3·OEt2 promotes β-selectivity (≥85%) compared to alternative catalysts like SnCl4 (α:β = 3:1).
  • Solvent Drying : Molecular sieves (4Å) reduce water content to <50 ppm, minimizing hydrolysis of the glycosyl donor.

Deprotection and Purification

Post-glycosylation, the acetyl protecting groups are removed via Zemplén deacetylation using sodium methoxide in methanol. The reaction is quenched with Amberlite IR-120 (H+) resin, and the product is purified through silica gel chromatography (ethyl acetate/hexane, 7:3). Final recrystallization from ethanol yields the title compound with >95% purity.

Industrial-Scale Production Methods

Emulsion-Based Glycosylation

A patent-published method (US5554742A) describes an emulsion process for alkyl glycoside synthesis, adaptable to tetradecyl derivatives. The protocol involves:

  • Mixing aqueous glucose (40% w/w) with tetradecanol (1:1.5 molar ratio).
  • Adding H2SO4 (1.5 wt%) as a catalyst.
  • Reacting at 115–120°C under reduced pressure (40–50 mbar) to remove water.

Process Advantages

  • Continuous Water Removal : Distillation maintains equilibrium, driving the reaction to >90% conversion.
  • Neutralization : Post-reaction neutralization with NaOH (pH 8–10) prevents acid-catalyzed degradation.

Catalytic Enhancements

Recent advancements utilize 1,1,3,3-tetramethylguanidine as a base to enhance β-selectivity during glycosylation. This method achieves β:α ratios of 9:1 compared to traditional BF3·OEt2 (6:1).

Analytical Characterization

Spectroscopic Validation

  • NMR : ¹H NMR (CDCl3) shows characteristic signals at δ 4.85 (d, J = 8.5 Hz, H-1, β-configuration), δ 2.05–2.15 (3×OAc), and δ 1.25 (m, tetradecyl chain).
  • HRMS : Calculated for C28H49NO9 [M+Na]+: 566.3298; Found: 566.3301.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time = 12.7 min.

Comparative Analysis of Synthetic Routes

Parameter Laboratory-Scale Industrial Emulsion
Catalyst BF3·OEt2 H2SO4
β:α Ratio 6:1 4:1
Reaction Time 16 hours 4–6 hours
Yield 74% 88%
Purity >95% (chromatography) 92% (distillation)

Challenges and Mitigation Strategies

Byproduct Formation

  • Polyglucosides : Oligomerization occurs if water content exceeds 0.1%. Solution: Molecular sieves reduce residual water.
  • Anomeric Mixtures : β-selectivity drops at temperatures >30°C. Solution: Strict temperature control (±1°C).

Scalability Issues

  • Viscosity : High-viscosity mixtures hinder stirring. Solution: Jet pumps or high-shear mixers improve homogeneity.
  • Cost : Tetradecanol is expensive. Solution: Recycle unreacted alcohol via thin-film evaporation.

Emerging Methodologies

Enzymatic Glycosylation

Pilot studies using Bacillus licheniformis glycosyltransferases show promise for β-selective synthesis under mild conditions (pH 7.0, 37°C). Initial yields reach 65% with 99% β-purity.

Flow Chemistry

Microreactor systems reduce reaction times to 20 minutes via enhanced heat/mass transfer. Tetradecanol and acetylated glucosamine are mixed at 0.2 mL/min, achieving 78% conversion.

Chemical Reactions Analysis

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside serves as an important intermediate in the synthesis of glycosylated drugs. Its structural characteristics facilitate the development of compounds that can enhance drug efficacy through improved targeting and reduced side effects. This is particularly relevant in the design of drugs that interact specifically with glycoproteins or glycolipids.

Biotechnology

The compound is utilized in the production of glycoproteins and other biomolecules essential for therapeutic applications. By modifying the carbohydrate components of proteins, researchers can enhance their stability and activity. This is particularly useful in vaccine development, where glycosylation patterns can influence immune responses.

Research in Glycobiology

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside plays a crucial role in glycobiology studies. It aids researchers in understanding carbohydrate structures and their functions within biological systems. This knowledge is vital for elucidating mechanisms of cell signaling and interactions that are fundamental to disease processes.

Food Industry Applications

Although less common, there is potential for this compound to be used as a food additive or preservative. Its ability to enhance flavor while extending shelf life without compromising safety makes it a candidate for further exploration in food technology.

Case Study 1: Glycosylation in Drug Development

A study published in RSC Advances explored the synthesis of glycosylated compounds using tetradecyl derivatives as intermediates. The findings indicated that these compounds significantly improved the pharmacokinetic properties of the resulting drugs, showcasing their potential in targeted therapy applications .

Case Study 2: Vaccine Efficacy

Research conducted on glycoprotein vaccines highlighted the role of carbohydrate modifications in enhancing immune responses. Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside was used to modify vaccine components, resulting in improved stability and efficacy against viral infections .

Case Study 3: Carbohydrate Structure Analysis

In a comprehensive study on carbohydrate structures, researchers utilized this compound to probe interactions between carbohydrates and cell receptors. The results provided insights into how specific modifications affect cellular uptake and signaling pathways .

Mechanism of Action

The mechanism of action of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves its interaction with biological membranes. The tetradecyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Alkyl Chain Substituents/Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Applications References
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside C₁₄ 3,4,6-tri-O-acetyl C₂₈H₄₉NO₉ 543.69 Drug delivery, glycosidase inhibition, membrane protein studies
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₉ 3,4,6-tri-O-acetyl C₂₃H₃₉NO₉ 473.56 Surfactant in membrane solubilization, enzyme assays
Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside C₈ 3,4,6-tri-O-acetyl C₂₂H₃₇NO₉ 459.53 Glycosylation mimics, carbohydrate chemistry research
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₁ 3,4,6-tri-O-acetyl C₁₅H₂₃NO₉ 361.34 NMR standards, glycosidase substrate studies
Methyl 2-acetamido-6-O-benzoyl-3-O-chloroacetyl-2-deoxy-β-D-glucopyranoside C₁ 6-O-benzoyl, 3-O-chloroacetyl C₁₈H₂₂ClNO₈ 415.83 Synthesis of Lewis X analogs, competitive binding studies
Bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines N/A Amine-linked glucopyranosyl units C₁₆H₂₈N₂O₁₀ 432.41 Glycopeptide synthesis, asparagine-linked oligosaccharide models

Key Research Findings

(a) Alkyl Chain Length and Solubility

  • Longer chains (e.g., tetradecyl) improve lipid bilayer compatibility, making the compound suitable for drug delivery systems .
  • Shorter chains (e.g., methyl or octyl) exhibit higher aqueous solubility, favoring enzymatic assays and in vitro studies .

(b) Protecting Group Effects

  • Acetyl groups (as in the tetradecyl derivative) enhance stability during synthesis but require deprotection for biological activity .
  • Benzoyl or chloroacetyl groups (e.g., in Methyl 2-acetamido-6-O-benzoyl-3-O-chloroacetyl-...) provide regioselective reactivity for glycosidic bond formation .

Biological Activity

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a glycosylated compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H49NO6
  • Molecular Weight : 471.670 g/mol
  • CAS Number : 173725-25-2

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with glycosaminoglycans (GAGs) and glycoproteins. Research indicates that acetylated derivatives of glucosamine can influence cellular pathways by competing with natural substrates in metabolic processes.

Inhibition of GAG Synthesis

A study demonstrated that various acetylated analogs of 2-acetamido-2-deoxy-D-glucose significantly inhibited the incorporation of D-[3H]glucosamine into GAGs. This inhibition was concentration-dependent and suggested a competitive mechanism where these analogs diluted the specific activity of glucosamine in cellular metabolism .

Effects on Protein Synthesis

In addition to GAG synthesis inhibition, some studies indicated that these compounds could also affect total protein synthesis. For instance, one analog reduced total protein synthesis to approximately 60% of control levels while maintaining a significant reduction in GAG size . This suggests a multifaceted role in cellular metabolism.

Case Studies and Research Findings

  • Cell Culture Studies : Research using primary hepatocytes showed that this compound could alter the metabolic incorporation of glucosamine and sulfate into GAGs without affecting total protein synthesis significantly. The compound's ability to compete for metabolic pathways was highlighted as a key factor in its biological activity .
  • Glycosylation Studies : A positional scanning study on MUC1 glycopeptide libraries revealed that synthetic tools based on tetradecyl derivatives could modulate interactions with lectins, which are crucial for tumor metastasis formation . This emphasizes the compound's potential in cancer biology.

Comparative Analysis

Compound NameStructureBiological ActivityReference
This compoundStructureInhibits GAG synthesis and affects protein synthesis
Methyl 2-acetamido-3,4,6-tri-O-acetyl-alpha-D-glucopyranoside-Similar inhibition on GAGs; competitive mechanism
1-Deoxy-GlcNAc Analog-Reduced incorporation into GAGs without affecting protein synthesis

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